molecular formula C15H11BrN2O2 B12124254 methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate

methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate

Cat. No.: B12124254
M. Wt: 331.16 g/mol
InChI Key: CTFQBWFNYNZXGW-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate is a synthetic organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a bromophenyl group and a methyl ester functional group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate typically involves a multi-step process:

    Formation of the Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as 4-bromobenzoic acid, under acidic conditions to form the benzimidazole core.

    Esterification: The carboxyl group on the benzimidazole ring is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

    Bromination: The final step involves the bromination of the phenyl ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced, altering its electronic properties and reactivity.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of various substituted benzimidazole derivatives.

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Hydrolysis: Formation of 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate is used as a building block for synthesizing more complex molecules. Its bromophenyl group allows for further functionalization, making it valuable in organic synthesis.

Biology and Medicine

This compound has shown potential in medicinal chemistry due to its benzimidazole core, which is known for various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The biological activity of methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate is primarily attributed to its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial effects. The bromophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-aminophenyl)-3H-benzo[d]imidazole-5-carboxylate: Similar structure but with an amino group instead of a bromine atom.

    2-(4-Bromophenyl)-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

Uniqueness

Methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate is unique due to its combination of a bromophenyl group and a methyl ester, which provides distinct reactivity and biological activity compared to its analogs. The bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to medicinal research

Properties

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C15H11BrN2O2/c1-20-15(19)10-4-7-12-13(8-10)18-14(17-12)9-2-5-11(16)6-3-9/h2-8H,1H3,(H,17,18)

InChI Key

CTFQBWFNYNZXGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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